molecular formula C10H9NO3S B035166 (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid CAS No. 100637-60-3

(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid

Cat. No. B035166
M. Wt: 223.25 g/mol
InChI Key: JLTWTIZTEXPRTI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, including (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid, often involves one of two major routes, both of which can be plagued by disadvantages such as high temperatures, prolonged reaction times, and the use of toxic organic solvents like DMF and DMSO. Efforts have been made to carry out these reactions in water to develop more environmentally friendly processes. One-pot synthesis methods have been reported, providing a greener alternative for the synthesis of these compounds (Chidrawar, 2017).

Molecular Structure Analysis

The molecular structure of benzothiazine derivatives is characterized by a benzothiazole ring, which is an important pharmacophore and is present in many natural and synthetic bioactive molecules. This structure is crucial for the compound's biological activities and is a subject of extensive study to understand its interactions and reactivity (Rai et al., 2017).

Chemical Reactions and Properties

Benzothiazole derivatives undergo a variety of chemical reactions, primarily due to the reactive nature of the thiazole ring. These reactions include oxidation, reduction, substitution, and coupling reactions, which can significantly alter their chemical properties and biological activities. The reactivity of these compounds makes them versatile intermediates in organic synthesis (Seidel et al., 2023).

Physical Properties Analysis

The physical properties of benzothiazole derivatives like (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid depend on their specific structure and substituents. These properties include solubility, melting point, and crystallinity, which are important for their application in different fields. Detailed analysis of these properties is crucial for the development and application of these compounds (Bhat & Belagali, 2020).

Chemical Properties Analysis

The chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of the benzothiazole moiety imparts a range of biological activities to these compounds, including antimicrobial, antiviral, and antitumor effects. The methine center in the thiazole ring is a key feature that contributes to the unique reactivity of these compounds, allowing for diverse chemical modifications and the synthesis of various bioactive molecules (Zhilitskaya et al., 2021).

Scientific Research Applications

  • Organic Synthesis : This compound is used to produce lactams, benzothiazine hydroxamic acids, and various derivatives (Coutts, Matthias, Mah, & Pound, 1970). It's also involved in the synthesis of 3-phenacylidene-2,3-dihydro-4H-1,4-benzothiazin-2-one and its derivatives, which are useful for studying enaminoacids, amides, and cyclic O,S-hemiacetals (Kozminykh, Igidov, & Kozminykh, 2002).

  • Pharmacological Activities : Certain derivatives have shown potent natriuretic and uricosuric activities (Kitagawa et al., 1991), analgesic and anti-inflammatory effects (Gowda et al., 2011), and antibacterial and antifungal properties (Kalekar, Bhat, & Koli, 2011).

  • Electrochemical Applications : The electrochemical reduction of related compounds is used for the electrosynthesis of 4-hydroxy-2H-1,4-benzothiazin-3(4H)-one (Sicker et al., 1995).

  • Corrosion Inhibition : Certain derivatives of 1,4-benzothiazine have been shown to possess anti-corrosive properties on mild steel in acidic solutions (Sebbar, 2017).

Safety And Hazards

The compound has been labeled with the GHS07 pictogram and has a signal word of “Warning” according to the available safety information .

properties

IUPAC Name

2-(3-oxo-1,4-benzothiazin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c12-9-6-15-8-4-2-1-3-7(8)11(9)5-10(13)14/h1-4H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTWTIZTEXPRTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2S1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349415
Record name (3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid

CAS RN

100637-60-3
Record name (3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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